Trimethylolpropane trimethacrylate
Overview
Description
Trimethylolpropane trimethacrylate (TMPTMA) is used as an intermediate product for polymer synthesis in the chemical industry. It is a reactive trifunctional methacrylate suitable for use in a wide range of polymer cross-linking functions . TMPTMA is particularly useful as a co-agent in PVC plastisols, plasticizer systems, and elastomers .
Synthesis Analysis
The synthesis of TMPTMA involves the condensation of n-butyral with formaldehyde by the cross-Cannizzaro–Tishchenko reaction in the presence of an alkali metal hydroxide . The process also produces high-boiling by-products, which can be converted into a mixture of esters of trimethylolpropane and di(trimethylolpropane) by esterification with n-pentanoic acid .
Molecular Structure Analysis
The molecular structure of TMPTMA can be found in various databases such as the NIST Chemistry WebBook . The molecule is composed of three methacrylate groups attached to a trimethylolpropane core .
Chemical Reactions Analysis
TMPTMA is a crosslinking agent and can undergo free radical polymerization . The formation of long chain branches has been confirmed by strain hardening behavior in extensional viscometry and grafting efficiency data obtained from FTIR spectroscopy .
Physical And Chemical Properties Analysis
TMPTMA is a viscous, colorless liquid with an acrylic or pungent odor and a boiling point greater than 200° C at 1 mm Hg . At 25° C, it has a specific gravity of 1.1084 and a vapor pressure of less than 1.0 mm Hg . It is insoluble in water and is hygroscopic, light sensitive, and incompatible with strong oxidizing agents, acids, and bases .
Scientific Research Applications
1. Industrial Applications
Trimethylolpropane trimethacrylate is extensively used in a variety of industrial processes. It finds applications in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, polymers, and resins. This chemical is also a vital component of photopolymer and flexographic printing plates, photoresists, acrylic glues, and anaerobic sealants. Additionally, it is used in paper and wood impregnates, wire and cable extrusion, polymer-impregnated concrete, and polymer concrete structural composites, highlighting its versatility across different industries (National Toxicology Program genetically modified model report, 2005).
2. Modification of Polymer Properties
Research has shown that when trimethylolpropane trimethacrylate is modified with ester derivatives of 3-phenylprop-2-en-1-ol, it influences the thermal, viscoelastic, and mechanical properties of bulk poly(trimethylolpropane trimethacrylate). This modification results in lower stiffness, lower glass transition temperature, and higher tensile strength and percentage elongation in the modified polymer, particularly with higher diester content, compared to the unmodified form (Worzakowska, M., 2018, Journal of Thermal Analysis and Calorimetry).
3. Medical and Pharmaceutical Applications
TMPTMA has been explored for its potential in medical and pharmaceutical fields. For instance, it has been used in the synthesis of crosslinked polymers and copolymers as well as in polymer-drug conjugates. These conjugates are utilized for drug delivery, demonstrating the chemical's capacity in controlled release systems. Such applications are critical in developing more effective and targeted drug delivery methods (Kierys, A., Grochowicz, M., Kosik, P., 2015, Microporous and Mesoporous Materials).
4. Enhancement of Polymer Properties
TMPTMA is used to enhance the properties of various polymers. For example, its introduction into ultra-high molecular weight polyethylene fibers through supercritical CO2 pretreatment before electron beam irradiation significantly alters the mechanical properties of the fibers. This process leads to changes in gel content, breaking strength, elongation at break, and creep rate, indicating its role in modifying and improving the performance characteristics of polymers (Dai, D., Shi, Meiwu, 2018, Journal of Industrial Textiles).
Safety And Hazards
TMPTMA is combustible, with a flashpoint of greater than 110° C . It may undergo spontaneous polymerization when exposed to direct sunlight and heat but may be stabilized with the monomethyl ester of hydroquinone . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
TMPTMA has a wide range of applications in the chemical industry. It is used in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, and polymers and resins . Future research may focus on optimizing the synthesis process, improving the properties of TMPTMA-based materials, and exploring new applications .
properties
IUPAC Name |
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7/h2,4,6,8-11H2,1,3,5,7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKRPWIIYQTPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26426-04-0 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26426-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3027530 | |
Record name | 1,1,1-Trimethylolpropane trimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA, Amber liquid with a musty odor; [AIHA] Yellow viscous liquid; [Alfa Aesar MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylolpropane trimethacrylate | |
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URL | https://haz-map.com/Agents/1258 | |
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Product Name |
Trimethylolpropane trimethacrylate | |
CAS RN |
3290-92-4 | |
Record name | Trimethylolpropane trimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3290-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolpropane trimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIMETHYLOLPROPANE TRIMETHACRYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1-Trimethylolpropane trimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylidynetrimethyl trimethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLPROPANE TRIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S734UC120F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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